(R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-[(2R)-pyrrolidin-2-yl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-6-3-2-4-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECAUVOXGVMVNH-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340040-67-7 | |
| Record name | methyl 2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological & Application
Synthetic Routes to (R)-Methyl 2-(pyrrolidin-2-yl)acetate Hydrochloride: An Application Guide
Introduction
(R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine scaffold is a common motif in a multitude of biologically active compounds. The specific stereochemistry at the C2 position and the acetic acid side chain make it a valuable precursor for the synthesis of complex molecules, including enzyme inhibitors and receptor ligands. This document provides a detailed guide to a reliable and scalable synthetic route to this compound, starting from the readily available chiral precursor, L-proline. The presented methodology is designed for researchers and scientists in both academic and industrial settings.
Strategic Approach: Chiral Pool Synthesis via Arndt-Eistert Homologation
The most logical and efficient pathway to enantiomerically pure this compound leverages the "chiral pool" by starting with L-proline, which possesses the desired (S)-stereochemistry that is inverted to (R) in the final product nomenclature due to Cahn-Ingold-Prelog priority rules. The key transformation is a one-carbon homologation of the carboxylic acid side chain, for which the Arndt-Eistert reaction is a classic and effective method.[1][2]
This strategy involves a multi-step sequence that ensures the retention of stereochemical integrity while systematically building the target molecule. The core of this approach is the Wolff rearrangement of a diazoketone intermediate, which proceeds with a 1,2-shift to form a ketene that is subsequently trapped by methanol to yield the desired methyl ester.[3][4]
Visualization of the Synthetic Strategy
Caption: Overall synthetic workflow from L-proline.
Detailed Protocols and Experimental Insights
Part 1: Synthesis of N-tert-butoxycarbonyl-L-proline (N-Boc-L-proline)
Rationale: The protection of the secondary amine of L-proline is crucial to prevent side reactions in the subsequent steps, particularly during the formation of the acid chloride and its reaction with diazomethane. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the Arndt-Eistert reaction and its facile removal under acidic conditions.[5]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-proline (1.0 eq) in a suitable solvent such as a mixture of dioxane and water or dichloromethane.[1][6]
-
Basification: Add a base, such as triethylamine or sodium hydroxide, to the solution to deprotonate the carboxylic acid and facilitate the reaction with di-tert-butyl dicarbonate (Boc₂O).
-
Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent. Acidify the aqueous residue with a cold solution of citric acid or dilute HCl to pH 2-3. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-L-proline as a white solid.
Quantitative Data Summary:
| Parameter | Value |
| L-Proline | 1.0 eq |
| Di-tert-butyl dicarbonate | 1.1-1.2 eq |
| Base (e.g., Triethylamine) | 1.5-2.0 eq |
| Reaction Time | 2-4 hours |
| Typical Yield | >95% |
Part 2: Arndt-Eistert Homologation of N-Boc-L-proline
This part is a two-step sequence involving the formation of the acid chloride followed by its conversion to the diazoketone and subsequent Wolff rearrangement.
Rationale: Activation of the carboxylic acid to the more reactive acid chloride is necessary for the subsequent reaction with diazomethane.[7] Oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is a common and effective method for this transformation, as the byproducts are gaseous and easily removed.[6]
Protocol:
-
Reaction Setup: To a solution of N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (e.g., 1-2 drops).
-
Addition of Oxalyl Chloride: Cool the solution to 0 °C in an ice bath and slowly add oxalyl chloride (1.1-1.2 eq) dropwise. Vigorous gas evolution (CO₂ and CO) will be observed.
-
Reaction Completion: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting crude N-Boc-L-proline acid chloride is typically used immediately in the next step without further purification.
Causality behind Experimental Choices: The reaction with diazomethane (or its safer alternative, trimethylsilyldiazomethane) forms the key diazoketone intermediate. The subsequent Wolff rearrangement is catalyzed by silver(I) oxide (Ag₂O) and performed in methanol, which acts as the nucleophile to trap the generated ketene, directly forming the desired methyl ester.[3][8] The use of silver catalyst allows the rearrangement to occur at a lower temperature, minimizing side reactions.[9]
Protocol:
-
Diazoketone Formation: Dissolve the crude N-Boc-L-proline acid chloride in an anhydrous aprotic solvent like diethyl ether or THF. Cool the solution to 0 °C. Slowly add a freshly prepared ethereal solution of diazomethane (approximately 2.0 eq) until a persistent yellow color is observed. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction Quenching: Stir the reaction at 0 °C for 1-2 hours. Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
Wolff Rearrangement: To the solution of the diazoketone, add freshly prepared silver(I) oxide (Ag₂O, 0.1-0.2 eq) and anhydrous methanol (a large excess).
-
Reaction Progression: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction may require gentle heating (e.g., reflux) to go to completion.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver catalyst. Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure (R)-Methyl 2-(N-Boc-pyrrolidin-2-yl)acetate.
Quantitative Data Summary:
| Parameter | Value |
| N-Boc-L-proline | 1.0 eq |
| Oxalyl Chloride | 1.1-1.2 eq |
| Diazomethane | ~2.0 eq |
| Silver(I) Oxide | 0.1-0.2 eq |
| Methanol | Excess |
| Typical Overall Yield (2 steps) | 60-70% |
Part 3: Deprotection and Salt Formation
Rationale: The final step involves the removal of the Boc protecting group to liberate the free amine, followed by the formation of the hydrochloride salt for improved stability and handling. A solution of hydrogen chloride in an anhydrous solvent like dioxane is highly effective for this purpose, as it cleanly cleaves the Boc group and simultaneously forms the desired salt.[10][11][12][13]
Protocol:
-
Deprotection: Dissolve the purified (R)-Methyl 2-(N-Boc-pyrrolidin-2-yl)acetate (1.0 eq) in a minimal amount of an anhydrous solvent such as diethyl ether or ethyl acetate.
-
HCl Addition: To this solution, add a 4 M solution of HCl in dioxane (2.0-3.0 eq) dropwise at 0 °C.
-
Precipitation: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the hydrochloride salt should form.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
Quantitative Data Summary:
| Parameter | Value |
| N-Boc protected ester | 1.0 eq |
| 4 M HCl in Dioxane | 2.0-3.0 eq |
| Reaction Time | 1-2 hours |
| Typical Yield | >90% |
Visualization of the Reaction Mechanism
Caption: Key steps of the Wolff Rearrangement.
Conclusion
The synthetic route detailed herein, commencing from L-proline and employing the Arndt-Eistert homologation, represents a robust and reliable method for the preparation of this compound. This approach offers excellent control of stereochemistry and provides the target compound in good overall yield. The protocols have been designed to be accessible to researchers with a standard background in organic synthesis.
References
-
The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Hasibuan, M. F., Samsudin, M. W., Yusop, R. M., & Ramli, S. (2019). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. Journal of Physics: Conference Series, 1349, 012078. Retrieved from [Link]
- Google Patents. (2015). Method for preparing Boc-L-proline. (CN104326960A).
-
Prakash, S., & Roy, S. (2009). Synthesis of α-diazoketone by the action of diazoalkanes on butyric anhydride. Oriental Journal of Chemistry, 25(3), 631-634. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Wolff Rearrangement. Retrieved from [Link]
-
Reddit. (2022). N-Boc Deprotection. HCl, methanol or dioxaine. Retrieved from [Link]
- Google Patents. (2008). Processes for preparing (r)-2-methylpyrrolidine and (s). (WO2008137087A1).
-
Master Organic Chemistry. (2023). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Retrieved from [Link]
-
Lloid-Williams, P., Albericio, F., & Giralt, E. (1993). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Tetrahedron Letters, 34(20), 3221-3224. Retrieved from [Link]
-
Stack Exchange. (2020). Reaction of acyl chlorides with diazomethane and silver(I) oxide. Retrieved from [Link]
- Google Patents. (2007). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. (US7244852B2).
-
Duggleby, P. M., Holt, G., Hope, M. A., & Lewis, A. (1972). The influence of catalysts on the rearrangement of acyldiazoethanes. Journal of the Chemical Society, Perkin Transactions 1, 3020-3024. Retrieved from [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
American Chemical Society. (2020). Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-proline. Organic Process Research & Development. Retrieved from [Link]
-
PubMed. (1993). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]
-
MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Silver-catalyzed geminal aminofluorination of diazoketones with anilines and N-fluorobenzenesulphonimide. Organic Chemistry Frontiers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,5-dimethyl-2-pyrrolidone. Retrieved from [Link]
-
Wikipedia. (n.d.). Nierenstein reaction. Retrieved from [Link]
-
Semantic Scholar. (2016). Theoretical study of the mechanism of the Wolff rearrangement of some diazocarbonyl compounds. Retrieved from [Link]
Sources
- 1. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]
- 2. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. rsc.org [rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orientjchem.org [orientjchem.org]
- 9. The influence of catalysts on the rearrangement of acyldiazoethanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Evaluating catalytic performance in carbon-carbon bond formation reactions
Application Notes & Protocols
Topic: A Senior Scientist's Guide to Evaluating Catalytic Performance in Carbon-Carbon Bond Formation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Catalytic C-C Bond Formation
The construction of carbon-carbon (C-C) bonds is the foundational principle of organic synthesis, enabling the assembly of simple precursors into the complex molecular architectures that define pharmaceuticals, agrochemicals, and advanced materials.[1] Catalysis, particularly by transition metals like palladium, has revolutionized this field by providing highly efficient and selective pathways for these transformations that would otherwise be difficult or impossible.[2][3] The discovery and application of reactions such as the Suzuki-Miyaura, Heck, and Negishi cross-couplings have become indispensable tools, a fact underscored by the 2010 Nobel Prize in Chemistry.[3]
However, the discovery of a novel catalyst or a new reaction is merely the first step. For a catalytic system to be truly valuable, its performance must be rigorously and systematically evaluated. This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for assessing the efficacy of catalysts in C-C bond formation. We will move beyond simple yield determination to explore the critical performance indicators, experimental designs, and detailed protocols necessary to build a complete and trustworthy profile of a catalytic system.
Part 1: Foundational Principles of Catalytic Performance
A robust evaluation hinges on a clear understanding of the key metrics that define a catalyst's effectiveness. These indicators provide a quantitative basis for comparison and are essential for optimizing reaction conditions.
Key Performance Indicators (KPIs)
-
Conversion: This metric quantifies the amount of a limiting reactant that has been consumed during the reaction. It is a measure of how far the reaction has proceeded but does not provide information about the distribution of products.
-
Formula: Conversion (%) = ([Reactant]initial - [Reactant]final) / [Reactant]initial * 100
-
-
Yield: Yield measures the amount of desired product formed relative to the theoretical maximum. It is the most common, albeit sometimes simplistic, measure of a reaction's success.
-
Formula: Yield (%) = (Actual moles of product / Theoretical moles of product) * 100
-
-
Selectivity: This is arguably the most critical indicator of a sophisticated catalyst. Selectivity describes the catalyst's ability to discriminate between multiple potential reaction pathways to form a specific product. A lack of selectivity leads to difficult purifications and wasted material. It is crucial to evaluate the following types:
-
Chemoselectivity: The ability to react with one functional group in the presence of other, similar functional groups.[3] For example, a catalyst might selectively couple an aryl bromide without affecting an aryl chloride on the same molecule.
-
Regioselectivity: The preference for forming a bond at one specific position over other possible positions.[4] This is common in reactions involving unsymmetrical substrates where multiple constitutional isomers can be formed.[5]
-
Stereoselectivity (Enantio- and Diastereo-): The preferential formation of one stereoisomer over others.[5] Enantioselectivity, the formation of one enantiomer of a chiral molecule, is paramount in pharmaceutical development. It is quantified by enantiomeric excess (% ee).
-
-
Turnover Number (TON): TON represents the total number of moles of substrate that a mole of catalyst can convert into product before becoming inactive. It is a measure of the catalyst's overall productivity and robustness. A high TON is desirable, especially for expensive catalysts.[6]
-
Formula: TON = Moles of product formed / Moles of catalyst
-
-
Turnover Frequency (TOF): TOF is the measure of a catalyst's activity or efficiency per unit of time. It is defined as the number of turnovers per mole of catalyst per unit time (typically expressed in h⁻¹ or s⁻¹).[7] TOF is crucial for comparing the intrinsic speed of different catalysts.
-
Formula: TOF = TON / Reaction time
-
Visualizing Selectivity Challenges
The following diagram illustrates how a catalyst must navigate different selectivity challenges to produce the desired product from a multifunctional starting material.
Caption: Catalyst's role in navigating selectivity pathways.
Part 2: Experimental Design for Robust Evaluation
A well-designed experimental plan is crucial for generating reliable and comprehensive data. The following workflows represent a logical progression from initial discovery to in-depth characterization.
Workflow for Comprehensive Catalyst Evaluation
Caption: A phased approach to catalyst performance evaluation.
-
High-Throughput Screening (HTS): The initial phase involves rapidly screening a library of catalysts (e.g., different metals, ligands, or supports) under a single set of conditions.[8] The goal is not to achieve perfect yield but to identify promising "hits" for further investigation. Modern HTS relies on miniaturized reaction formats (e.g., 96-well plates) and rapid analytical techniques like UPLC-MS.[9]
-
Reaction Optimization: Once lead catalysts are identified, key reaction parameters (temperature, solvent, base, concentration, catalyst loading) are systematically varied to maximize performance for a benchmark reaction.
-
Substrate Scope Evaluation: A truly useful catalyst must be effective for a wide range of substrates. This phase tests the optimized conditions with various electronically and sterically diverse starting materials to define the catalyst's generality and limitations.[9]
-
Kinetic and Mechanistic Studies: Understanding how a catalyst works is key to improving it. Reaction progress kinetic analysis, where concentrations are monitored over time, can reveal reaction orders, identify catalyst deactivation, and provide evidence for the catalyst's resting state.[10]
-
Stability and Recyclability: For heterogeneous or reusable homogeneous catalysts, assessing stability is critical. This involves running the reaction, recovering the catalyst, and reusing it in subsequent cycles to measure any drop in activity or selectivity.[11]
Part 3: Detailed Protocols and Methodologies
Protocol 1: High-Throughput Screening of Cross-Coupling Catalysts
This protocol describes the screening of 8 different ligands for a palladium-catalyzed Suzuki-Miyaura reaction in a 24-well plate format.
Objective: To rapidly identify the most effective Pd/ligand combination for a specific transformation.
Materials:
-
24-well aluminum reaction block with magnetic stir bars.
-
Inert atmosphere glovebox or Schlenk line.
-
Gas-tight syringes.
-
Stock solutions: Aryl halide (e.g., 1.0 M in dioxane), boronic acid (e.g., 1.5 M in dioxane), base (e.g., 2.0 M aq. K₂CO₃), palladium precatalyst (e.g., Pd₂(dba)₃, 10 mM in dioxane).
-
Ligand library: 8 different phosphine ligands (20 mM in dioxane).
-
Internal standard (e.g., dodecane, 0.5 M in dioxane).
Procedure:
-
Plate Preparation: Under an inert atmosphere, add a stir bar to each well of the reaction block.
-
Ligand Dispensing: Add 50 µL of each unique ligand stock solution (1 µmol) to designated wells. Add 50 µL of pure dioxane to a "no ligand" control well.
-
Palladium Precatalyst Addition: Add 50 µL of the Pd₂(dba)₃ stock solution (0.5 µmol Pd) to each well. Allow the Pd/ligand mixture to pre-form for 15 minutes. Rationale: Using a stable precatalyst and allowing it to complex with the ligand in situ is crucial for reproducibility in HTS.[9]
-
Reagent Addition:
-
Add 100 µL of the aryl halide stock solution (100 µmol, 1.0 equiv).
-
Add 100 µL of the boronic acid stock solution (150 µmol, 1.5 equiv).
-
Add 100 µL of the internal standard stock solution (50 µmol). Rationale: An internal standard is essential for accurate quantification by GC or LC, as it corrects for variations in sample injection volume.
-
-
Initiation and Incubation:
-
Carefully add 150 µL of the aqueous base solution (300 µmol, 3.0 equiv) to each well to initiate the reaction.
-
Seal the plate with a Teflon-lined cap mat.
-
Place the reaction block on a stirring hotplate pre-heated to the desired temperature (e.g., 80 °C) and stir for a set time (e.g., 12 hours).
-
-
Quenching and Sample Preparation:
-
Remove the block from heat and allow it to cool to room temperature.
-
Add 500 µL of ethyl acetate to each well.
-
Add 500 µL of water to quench the reaction.
-
Seal the plate and shake vigorously to extract the organic components.
-
Centrifuge the plate to separate the layers.
-
-
Analysis: Transfer an aliquot of the organic layer from each well to a new plate for analysis by GC-MS or LC-MS to determine the conversion and yield relative to the internal standard.
Protocol 2: Assessing Catalyst Recyclability (for Heterogeneous Catalysts)
Objective: To determine the stability and reusability of a solid-supported catalyst over multiple reaction cycles.
Procedure:
-
Initial Reaction: Perform the C-C coupling reaction under optimized conditions using the heterogeneous catalyst (e.g., 1 mol%).
-
Monitoring: At the end of the reaction, take a sample of the crude reaction mixture for analysis (GC/LC) to determine the yield and conversion for Cycle 1.
-
Catalyst Recovery:
-
Filter the reaction mixture to isolate the solid catalyst. Rationale: The ease of recovery is a key advantage of heterogeneous systems.
-
Wash the recovered catalyst sequentially with the reaction solvent (e.g., 3x 10 mL) and then a lower-boiling solvent (e.g., diethyl ether, 2x 10 mL) to remove adsorbed products and byproducts.
-
Dry the catalyst under vacuum for at least 4 hours.
-
-
Analysis of Filtrate (Optional but Recommended): Analyze the filtrate from the first cycle using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify any leached metal (e.g., Palladium). Rationale: This step is a critical self-validation check. Significant leaching suggests the catalysis may be occurring via dissolved species, not the solid support, and that the catalyst is not truly heterogeneous.[9]
-
Subsequent Cycles:
-
Weigh the recovered, dried catalyst.
-
Add fresh substrates, solvent, and reagents to the recovered catalyst to start the next cycle.
-
Run the reaction under the identical conditions as Cycle 1.
-
Repeat the monitoring, recovery, and reuse steps for a desired number of cycles (e.g., 5-10).
-
-
Data Evaluation: Plot the product yield versus the cycle number. A stable catalyst will show minimal decrease in yield over multiple cycles.
Part 4: Data Analysis and Interpretation
Clear presentation of data is as important as its acquisition. Structured tables allow for easy comparison of catalyst performance.
Table 1: Example Data from a High-Throughput Ligand Screen
Reaction: Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid. Conditions: 0.5 mol% Pd₂(dba)₃, 1.0 mol% Ligand, K₂CO₃, Dioxane/H₂O, 80 °C, 12 h.
| Entry | Ligand | Conversion (%)¹ | Yield (%)¹ | TON | TOF (h⁻¹) |
| 1 | PPh₃ | 75 | 71 | 142 | 11.8 |
| 2 | SPhos | >99 | 98 | 196 | 16.3 |
| 3 | XPhos | >99 | 99 | 198 | 16.5 |
| 4 | RuPhos | 92 | 88 | 176 | 14.7 |
| 5 | cataCXium A | 65 | 58 | 116 | 9.7 |
| 6 | No Ligand | <5 | <2 | <4 | <0.4 |
¹Determined by GC analysis using an internal standard.
Interpretation: The data clearly indicates that the Buchwald-type ligands SPhos and XPhos (Entries 2 and 3) are superior for this transformation under the screened conditions, providing near-quantitative yields.[9] The "No Ligand" control (Entry 6) confirms the essential role of the ligand in achieving high catalytic activity.
Table 2: Example Data from a Catalyst Recyclability Study
| Cycle Number | Yield (%) | Pd Leaching (ppm) |
| 1 | 95 | 1.2 |
| 2 | 94 | 1.5 |
| 3 | 91 | 1.8 |
| 4 | 85 | 2.5 |
| 5 | 72 | 3.1 |
Interpretation: The catalyst shows excellent stability for the first three cycles.[11] However, a significant drop in yield is observed in cycles 4 and 5, which correlates with a gradual increase in palladium leaching into the solution. This suggests a slow degradation or loss of the active species from the support.
Troubleshooting Common Issues in Performance Evaluation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Mass Balance | 1. Product volatility. 2. Substrate/product degradation. 3. Adsorption onto catalyst support. | 1. Use a higher-boiling internal standard; cool before sampling. 2. Run reaction at a lower temperature; analyze for decomposition products. 3. After filtration, wash catalyst with a polar solvent to recover adsorbed material. |
| Poor Reproducibility | 1. Inconsistent catalyst activity (e.g., air sensitivity). 2. Trace impurities in reagents or solvent (e.g., water, oxygen). 3. Heterogeneous mixture with poor stirring. | 1. Use a stable, air-insensitive precatalyst; handle in a glovebox.[9] 2. Use freshly distilled/degassed solvents and high-purity reagents. 3. Ensure vigorous stirring; use a mechanical stirrer for viscous mixtures. |
| Reaction Stalls Prematurely | 1. Catalyst deactivation/decomposition. 2. Product inhibition. 3. Reagent consumption (e.g., base). | 1. Perform kinetic analysis to observe the rate over time; lower catalyst loading might improve stability. 2. Run a "same-day excess" experiment where more starting material is added to a completed reaction. If no further conversion occurs, inhibition is likely. 3. Use a stronger or more soluble base; add base portion-wise. |
Conclusion
Evaluating the performance of a catalyst for C-C bond formation is a multifaceted process that requires careful experimental design, precise execution, and thoughtful data analysis. By moving beyond simple endpoint measurements and adopting a systematic approach that includes high-throughput screening, kinetic analysis, and stability testing, researchers can build a comprehensive and reliable profile of their catalytic systems. This rigorous evaluation is the bedrock upon which new, innovative, and industrially relevant chemical transformations are built, ultimately accelerating progress in drug discovery and materials science.
References
- Recent advances in enzymatic carbon–carbon bond form
- Catalytic C-C Bond-Forming Reactions. Organic Chemistry Portal.
- Carbon–carbon bond formation and green chemistry: one dream and 30 years hence. Canadian Journal of Chemistry.
- Formation of carbon–carbon single bonds. Cambridge University Press.
- Transition-Metal-Catalyzed C-C Bond Formation
- Highly Efficient C−C Bond-Forming Reactions in Aqueous Media Catalyzed by Monomeric Vanadate Species in an Apatite Framework. The Journal of Organic Chemistry.
- Catalytic carbon-carbon bond formation.
- Catalytic Carbon-Carbon Bond Form
- Catalytic C–C Bond Formation and the Hendricksonian Ideal: Atom- and Redox-Economy, Stereo- and Site-Selectivity.
- Biocatalytic C-C Bond Formation for One Carbon Resource Utiliz
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- CeO2 Promoted Ni/Al2O3 Catalyst for the Enhanced Hydrogenolysis of Glucose to 1,2-Propanediol Performance. MDPI.
- Catalytic Combustion Characteristics for Removal of High-Concentration Vol
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Building Bridges: Biocatalytic C–C-Bond Formation toward Multifunctional Products.
- Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones. University of Rochester.
- Palladium-C
- Regio- and Chemoselectivity: Orient
- Catalytic Carbon-Carbon Bond Cleavage and Carbon-Element Bond Formation Gives New Life for Polyolefins as Biodegradable Surfacta. ChemRxiv.
- High-Throughput Screening Approach for Catalytic Applications through Regulation of Adsorption Energies via Work Function. Langmuir.
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
- Organocatalytic methods for C-C bond form
- Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis. The Journal of Organic Chemistry.
- Precise activation of C–C bonds for recycling and upcycling of plastics. RSC Publishing.
- High-Throughput Screening. Sigma-Aldrich.
- Navigating the Pitfalls of Active Learning Evaluation: A Systematic Framework for Meaningful Performance Assessment. NeurIPS.
- A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences.
- Chemo Selectivity // Regio Selectivity // Stereo Selectivity // Stereo Specific. YouTube.
- High-Throughput Screening Techniques in C
- Catalytic carbon–carbon bond cleavage and carbon-element bond formation give new life for polyolefins as biodegradable surfactants.
- Design for carbon–carbon bond forming reactions under ambient conditions. RSC Advances.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences.
- From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
- Chemo-, Diastero-, and Regioselective C−c and C−o Bond formation via Transition Metal Catalysis. University of Pennsylvania ScholarlyCommons.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Applications of High Throughput Chemistry to Medicinal Chemistry.
- Advances in Cross-Coupling Reactions. MDPI.
- Evaluating prediction model performance.
- Regioselectivity vs. Stereoselectivity vs. Chemoselectivity. Study.com.
- Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements.
- Cross-Coupling Reactions: A Practical Guide.
- Common Mistakes in Performance Evaluation and How to Avoid Them. Washington University in St. Louis.
- 3D Virtual Screening of Cross-Coupling C
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. atlasofscience.org [atlasofscience.org]
- 3. nobelprize.org [nobelprize.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. study.com [study.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Catalyst Loading Optimization for Reactions with (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride
Welcome to the technical support center for (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing catalyst loading in asymmetric organocatalytic reactions. As a proline derivative, this catalyst is instrumental in forming chiral centers, and its efficacy is highly dependent on precise experimental conditions.
Introduction: The Critical Role of a Proline-Derivative Catalyst
(R)-Methyl 2-(pyrrolidin-2-yl)acetate is a powerful organocatalyst derived from the natural amino acid L-proline. Like proline, it operates through a nucleophilic catalytic cycle, most commonly involving the formation of a chiral enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde).[1][2] This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction or an imine in a Mannich reaction) in a highly stereocontrolled manner.[1][3]
The ester moiety in (R)-Methyl 2-(pyrrolidin-2-yl)acetate modulates the steric and electronic properties of the catalyst compared to proline, influencing its solubility and reactivity. Optimizing the catalyst loading is not merely about cost-efficiency; it is a critical parameter that directly impacts reaction rate, yield, and, most importantly, stereoselectivity (enantiomeric and diastereomeric excess). This guide provides a structured approach to troubleshoot common issues and systematically optimize catalyst loading for your specific application.
Section 1: Catalyst Activation & Handling - Frequently Asked Questions
A common point of failure in these reactions occurs before the reaction even begins. The catalyst is supplied as a hydrochloride salt, which must be addressed for it to become catalytically active.
Q1: My reaction is not proceeding. I've added the this compound directly from the bottle. What's wrong?
A1: The catalyst in its hydrochloride form is protonated at the secondary amine. This protonated amine is not nucleophilic and cannot form the required enamine intermediate to initiate the catalytic cycle. You must neutralize the hydrochloride salt to generate the active, free amine form of the catalyst in situ or prior to the reaction.
Q2: How do I activate the catalyst from its hydrochloride salt?
A2: Activation is achieved by a simple acid-base neutralization. You can do this either as a separate workup step or in situ.
Protocol 1: In Situ Catalyst Activation
This is the most common and convenient method.
-
To your reaction vessel, add the this compound and your reaction solvent.
-
Add a stoichiometric equivalent (1.0 eq) of a non-nucleophilic organic base relative to the catalyst. Common choices include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Stir the mixture for 10-15 minutes at room temperature to ensure complete neutralization before adding your substrates.
-
The resulting ammonium salt (e.g., triethylammonium chloride) will be present in the reaction mixture. While often benign, be aware that it can sometimes influence the reaction outcome.
Diagram: Catalyst Activation Workflow
This diagram illustrates the essential pre-step of converting the inactive hydrochloride salt to the active free amine catalyst.
Caption: Workflow for activating the hydrochloride salt to the free amine.
Section 2: Troubleshooting Guide for Catalyst Loading Optimization
This section addresses common experimental failures in a question-and-answer format, focusing on how catalyst loading and related parameters are often the root cause.
Q3: I am observing very low or no conversion. Should I just increase the catalyst loading?
A3: While insufficient catalyst is a possible cause, it's not the only one. Simply increasing the loading without diagnosis can be wasteful and may even inhibit the reaction or complicate purification.
Potential Causes & Solutions:
-
Insufficient Active Catalyst:
-
Diagnosis: Double-check that you have correctly performed the catalyst activation step (Q2). Ensure your base is not old or wet.
-
Solution: If you suspect incomplete neutralization, consider adding a slight excess of the base (1.05 - 1.1 eq).
-
-
Low Catalyst Loading (Initial Screen):
-
Diagnosis: If you started with a very low loading (e.g., <1 mol%), the turnover frequency might be too low under your current conditions.
-
Solution: Perform a systematic screen of catalyst loading. A typical starting range for proline-type catalysts is 5-20 mol%.[4]
-
| Parameter | Low Range | Mid Range | High Range |
| Catalyst Loading | 1-5 mol% | 5-20 mol% | 20-30 mol% |
| Typical Use Case | Highly reactive substrates. | General screening starting point. | Less reactive substrates or challenging transformations.[4] |
-
Presence of Water:
-
Diagnosis: The presence of excess water can hydrolyze the enamine intermediate, stalling the catalytic cycle.[2][4] While some proline-catalyzed reactions tolerate or even benefit from trace amounts of water, it is a critical parameter to control.[5]
-
Solution: Use anhydrous solvents and dry glassware. If substrates are hygroscopic, dry them before use. Consider adding molecular sieves to the reaction.
-
-
Catalyst Aggregation/Solubility:
-
Diagnosis: At higher concentrations, the catalyst may have poor solubility in non-polar solvents, reducing the amount of active catalyst in the solution phase.
-
Solution: Screen different solvents. For proline derivatives, polar aprotic solvents like DMSO, DMF, or CH3CN are common.
-
Q4: My reaction yield is acceptable, but the enantioselectivity (ee) is poor. How can catalyst loading affect this?
A4: This is a classic problem in asymmetric catalysis. Stereoselectivity is often highly sensitive to catalyst concentration.
Potential Causes & Solutions:
-
High Catalyst Loading Leading to Aggregation:
-
Causality: The stereochemical outcome of the reaction is dictated by a well-defined transition state involving a single molecule of the catalyst.[2][3] At high concentrations, catalyst molecules can self-aggregate, leading to alternative, less-ordered transition states that result in a racemic or non-selective background reaction.
-
Solution: Decrease the catalyst loading systematically. Run reactions at 20 mol%, 10 mol%, 5 mol%, and 1 mol% to see the effect on ee. You may find a "sweet spot" where the ee is maximized.
-
-
"Parasitic" Side Reactions:
-
Causality: Proline catalysts can react with carbonyl compounds to form stable, but catalytically unproductive, oxazolidinone species.[3][6] This equilibrium sequesters the catalyst and the substrate, potentially affecting the concentration of the key enamine intermediate and thus impacting selectivity.
-
Solution: Modifying reaction temperature or solvent can shift this equilibrium. Sometimes, a lower catalyst loading can disfavor the formation of these off-cycle species.
-
-
Background (Uncatalyzed) Reaction:
-
Diagnosis: If the reaction is too slow (requiring high temperatures or long reaction times), a non-catalyzed background reaction may occur, which will produce a racemic product and lower the overall ee.
-
Solution: The goal is to find a catalyst loading that accelerates the desired chiral pathway significantly more than the background reaction. If lowering the loading decreases the rate too much, consider a more reactive catalyst or different reaction conditions (e.g., lower temperature, different solvent).
-
Diagram: Troubleshooting Low Enantioselectivity (ee)
This decision tree provides a logical workflow for diagnosing and solving issues of poor stereocontrol.
Sources
Technical Support Center: Stereochemical Integrity in Pyrrolidine-Catalyzed Reactions
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in mastering stereoselective synthesis using pyrrolidine-based organocatalysts. This guide is designed to provide in-depth insights and practical solutions to a common yet challenging issue: the prevention of product epimerization. By understanding the underlying mechanisms and critical process parameters, you can ensure the stereochemical purity of your target molecules.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamentals of epimerization and the role of pyrrolidine catalysts in stereoselective synthesis.
Q1: What is epimerization, and why is it a concern in my stereoselective synthesis?
A1: Epimerization is the unwanted conversion of a desired stereoisomer into its diastereomer at a single stereocenter. In the context of drug development and synthesis, this is a critical issue as different stereoisomers of a molecule can exhibit vastly different biological activities. The formation of an undesired epimer can lead to a loss of product yield, difficult purification steps, and potentially compromise the therapeutic efficacy and safety of the final compound.
Q2: How do pyrrolidine catalysts facilitate stereoselective reactions?
A2: Pyrrolidine-based organocatalysts, such as proline and its derivatives, are highly effective in promoting stereoselective transformations.[1][2] They operate through the formation of key intermediates, namely enamines or iminium ions, with the substrate.[3] This activation mechanism allows for a highly organized transition state, effectively shielding one face of the reactive intermediate and directing the incoming reagent to the other, thus controlling the stereochemical outcome of the reaction.[2] The steric and electronic properties of the catalyst's side chain play a crucial role in dictating the facial selectivity of the nucleophilic attack.[2]
Q3: What is the primary mechanism leading to epimerization in these reactions?
A3: Epimerization in pyrrolidine-catalyzed reactions typically occurs via the deprotonation of an acidic proton at a newly formed stereocenter, followed by re-protonation.[4] This process is often base-mediated and can be exacerbated by prolonged reaction times or elevated temperatures. The resulting carbanion or enolate intermediate is planar, and its subsequent protonation can occur from either face, leading to a mixture of epimers and eroding the stereochemical purity of the product.
Q4: Can the pyrrolidine catalyst itself contribute to epimerization?
A4: While the primary role of the pyrrolidine catalyst is to induce stereoselectivity, under certain conditions, it can inadvertently contribute to epimerization. The basic nature of the pyrrolidine nitrogen can facilitate the abstraction of the acidic proton at the stereocenter of the product, especially if the product is slow to be released from the catalyst or if the reaction conditions favor the protonated catalyst acting as a Brønsted acid and the deprotonated form as a base.
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues encountered during your experiments.
Issue 1: Significant epimerization of the desired product is observed by chiral HPLC/SFC.
Q: My reaction is producing a good yield, but I'm seeing a significant amount of the undesired epimer. How can I suppress this?
A: This is a common issue and can often be addressed by carefully tuning the reaction parameters.
Underlying Cause & Solution:
-
Excessive Catalyst Loading or Base: High concentrations of the pyrrolidine catalyst or the presence of an external base can increase the rate of epimerization.[4] The basic nitrogen of the catalyst can deprotonate the product.
-
Action: Reduce the catalyst loading to the lowest effective concentration (typically 1-10 mol%). If an external base is used, consider using a weaker, non-nucleophilic base or reducing its stoichiometry.
-
-
Prolonged Reaction Time: The longer the product is exposed to the reaction conditions, the greater the opportunity for epimerization.
-
Action: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
-
-
Elevated Temperature: Higher temperatures can provide the necessary activation energy for the epimerization process.[5]
-
Action: Conduct the reaction at a lower temperature. While this may slow down the reaction rate, it often significantly reduces the rate of epimerization.[6]
-
| Parameter | Recommendation | Rationale |
| Catalyst Loading | 1-10 mol% | Minimizes background base-catalyzed epimerization. |
| Reaction Time | Monitor closely; quench upon completion | Reduces product exposure to epimerizing conditions. |
| Temperature | As low as reasonably practical | Favors the kinetic product and disfavors epimerization.[6] |
Issue 2: The level of epimerization increases during the work-up procedure.
Q: The initial crude reaction mixture shows high stereoselectivity, but I lose stereochemical purity after extraction and purification. What could be happening?
A: This indicates that your product is sensitive to the conditions of your work-up and purification.
Underlying Cause & Solution:
-
Acidic or Basic Work-up: Aqueous acidic or basic washes can promote epimerization, especially if the product has an acidic proton adjacent to a stereocenter.
-
Action: Use a neutral aqueous wash (e.g., brine) if possible. If an acid or base wash is necessary, use dilute solutions and minimize the contact time.
-
-
Silica Gel Chromatography: The slightly acidic nature of standard silica gel can cause on-column epimerization of sensitive compounds.
-
Action:
-
Neutralize Silica Gel: Pre-treat the silica gel with a solution of triethylamine (e.g., 1% in the eluent) and then flush with the mobile phase before loading your compound.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic reversed-phase silica for your purification.
-
-
Issue 3: Inconsistent stereoselectivity and epimerization between batches.
Q: I am getting variable results for stereoselectivity and epimerization even when I follow the same protocol. What are the potential hidden variables?
A: Inconsistent results often point to subtle variations in reagents or reaction setup.
Underlying Cause & Solution:
-
Trace Water Content: The presence of water can significantly impact the catalytic cycle and the stereochemical outcome.[7] While a small amount of water can sometimes be beneficial, excess water can disrupt the hydrogen-bonding network in the transition state or act as a proton source/sink, leading to epimerization.[2][8]
-
Action: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware. Consider the use of molecular sieves.
-
-
Quality of Reagents: The purity of your starting materials and catalyst is paramount. Impurities can act as unintended catalysts or bases.
-
Action: Use high-purity, freshly opened reagents whenever possible. If you suspect an issue, purify your starting materials before use.
-
-
Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Action: Degas your solvents and maintain a positive pressure of an inert gas throughout the reaction.
-
Experimental Protocol: A General Method for Minimizing Epimerization in a Pyrrolidine-Catalyzed Aldol Reaction
This protocol provides a starting point for optimizing your reaction to minimize epimerization.
-
Glassware Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: Assemble the flask under a positive pressure of nitrogen.
-
Reagent Addition:
-
To the flask, add the ketone (1.2 equivalents) and the solvent (e.g., dry THF).
-
Add the pyrrolidine catalyst (e.g., (S)-proline, 5 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the aldehyde (1.0 equivalent) dropwise over 10-15 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction at the set temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every hour.
-
-
Quenching:
-
Once the aldehyde is consumed, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
-
Work-up:
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography using a silica gel column that has been pre-treated with 1% triethylamine in the eluent system.
-
Visualizing the Process
Catalytic Cycle and Epimerization Pathway
The following diagram illustrates the desired catalytic cycle for a stereoselective aldol reaction and the competing epimerization pathway.
Caption: Catalytic cycle and competing epimerization pathway.
Troubleshooting Workflow for Epimerization
This workflow provides a logical sequence of steps to address epimerization issues.
Caption: A systematic workflow for troubleshooting epimerization.
References
-
Jadhav, G. N., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4993. [Link]
-
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]
-
Allemann, C., et al. (2004). The Mechanism of Proline-Catalyzed Aldol and Mannich Reactions: The Role of Water. Angewandte Chemie International Edition, 43(16), 2093-2096. [Link]
-
Kumar, A., et al. (2014). Phthalimido-prolinamide: a novel organocatalyst for the enantioselective direct aldol reaction under solvent and additive-free conditions. RSC Advances, 4(92), 50668-50671. [Link]
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386-7387. [Link]
-
Hayashi, Y., et al. (2006). The DFT-Based Study on the Mechanism of Proline-Catalyzed Aldol Reaction. The Journal of Organic Chemistry, 71(20), 7704-7713. [Link]
-
Mase, N., et al. (2006). Effect of Water in the Proline-Catalyzed Aldol Reaction. Organic Letters, 8(25), 5801-5804. [Link]
-
Blackmond, D. G. (2010). The role of additives in organocatalysis. Angewandte Chemie International Edition, 49(16), 2824-2827. [Link]
-
Seebach, D., et al. (2007). Proline and its derivatives as organocatalysts. Chimia, 61(5), 258-264. [Link]
-
Mukherjee, S., et al. (2007). Asymmetric organocatalysis. Chemical Reviews, 107(12), 5471-5569. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists [mdpi.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
pH stability studies of (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride
An essential component of drug development is ensuring a drug candidate's stability, and for chiral molecules like (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride, this analysis is multifaceted. The presence of a hydrolyzable ester and a stereocenter necessitates a thorough investigation of its behavior under various pH conditions. This guide serves as a technical support center for researchers, providing in-depth answers to common questions and troubleshooting potential issues encountered during pH stability studies.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the stability profile of this compound.
1. What are the primary degradation pathways for this molecule under different pH conditions?
The molecular structure contains two key functional groups that dictate its stability: a methyl ester and a secondary amine within the pyrrolidine ring.
-
Ester Hydrolysis : The most significant degradation pathway is the hydrolysis of the methyl ester bond. This reaction can be catalyzed by both acid and base, yielding (R)-2-(pyrrolidin-2-yl)acetic acid and methanol.[1]
-
Racemization : The chiral center is located at the carbon atom adjacent to the ester's carbonyl group (the α-carbon). Under certain conditions, particularly basic pH, there is a risk of deprotonation at this center. This can lead to the formation of a planar enolate intermediate, which upon reprotonation can result in a mixture of both (R) and (S) enantiomers, a process known as racemization.[2][3]
2. How does pH specifically influence the rate of degradation?
The stability of this compound is highly dependent on pH.
-
Acidic Conditions (pH 1-4) : The compound is expected to be relatively stable. The pyrrolidine nitrogen (with a pKa similar to other systems around 10-11) is fully protonated, which helps to electronically shield the adjacent ester group from acid-catalyzed hydrolysis.[1]
-
Neutral Conditions (pH ~7) : At physiological pH, the rate of ester hydrolysis increases compared to acidic conditions. Studies on similar compounds show a noticeable decrease in stability over a 24-hour period.[1]
-
Alkaline Conditions (pH > 8) : The compound will degrade most rapidly under basic conditions. Base-catalyzed hydrolysis (saponification) of the ester is a fast reaction. Furthermore, basic conditions significantly increase the risk of racemization at the chiral center.[3]
3. What are the expected primary degradation products I should monitor?
The primary degradation product to monitor is (R)-2-(pyrrolidin-2-yl)acetic acid , resulting from ester hydrolysis. If racemization occurs, you will also form the (S)-enantiomer of the parent compound, (S)-Methyl 2-(pyrrolidin-2-yl)acetate. In a comprehensive study, it is also prudent to look for any products resulting from ring-opening or other secondary reactions, although these are less common under mild conditions.
4. What analytical techniques are recommended for a pH stability study?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for these studies.[4] The method must be capable of:
-
Separating the parent compound, this compound, from its primary degradant, (R)-2-(pyrrolidin-2-yl)acetic acid.
-
Resolving the parent compound from any other potential impurities or degradation products generated during stress testing.
To specifically monitor for racemization, a chiral HPLC method is required to separate the (R) and (S) enantiomers.
5. How should a forced degradation study be designed for this compound?
Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods, as recommended by the International Council for Harmonisation (ICH) guidelines.[5][6][7] A typical study involves exposing the compound to the conditions outlined in the table below.
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heat as required | To assess degradation via acid-catalyzed ester hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH, room temp or mild heat | To assess degradation via base-catalyzed ester hydrolysis and potential for racemization. |
| Neutral Hydrolysis | Purified Water, heat as required | To evaluate the rate of hydrolysis at neutral pH. |
| Oxidation | 3-30% H₂O₂, room temp | To determine susceptibility to oxidative degradation. |
| Photostability | Exposure to light (ICH Q1B) | To evaluate light sensitivity. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | To assess the intrinsic thermal stability of the solid form. |
Troubleshooting Guide
This section provides solutions to specific problems that may arise during your experiments.
Q: I am observing unexpectedly rapid degradation of my compound in a buffered solution at pH 7. Why is this happening?
A: While the compound is more stable in acid, significant hydrolysis can still occur at neutral pH.[1] However, certain buffer species can also catalyze hydrolysis. Phosphate or citrate buffers, for example, can sometimes participate in nucleophilic catalysis, accelerating ester degradation. Solution:
-
Verify the pH of your solution.
-
If possible, conduct a control experiment in unbuffered purified water at the same pH to see if the buffer is the cause.
-
Consider using a non-nucleophilic buffer, such as HEPES or MOPS, for your studies if buffer catalysis is suspected.
Q: My mass balance in the base-catalyzed degradation experiment is below 90%. Where could the missing compound have gone?
A: Poor mass balance suggests that not all degradants are being detected. Possible Causes & Solutions:
-
Highly Polar Degradant: The primary degradant, the carboxylic acid, is much more polar than the parent ester. It may be eluting in the solvent front of your reverse-phase HPLC method.
-
Solution: Modify your HPLC method. Decrease the initial organic solvent concentration in your gradient or consider using an ion-pair reagent.
-
-
Formation of Non-UV Active Products: While less likely for the primary degradants, more extensive degradation could lead to small fragments that do not absorb UV light at your chosen wavelength.
-
Solution: Use a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) to search for non-UV active species.
-
Q: I do not see any degradation under my standard acidic stress conditions (0.1 M HCl at 60°C for 24h). What should I do?
A: This is plausible, as the compound is expected to be quite stable in acid.[1] The goal of forced degradation is to achieve 5-20% degradation to prove the capability of your analytical method.[8] Solution:
-
Increase the severity of the conditions. You can incrementally increase the acid concentration (e.g., to 1 M HCl), the temperature, or the duration of the stress test until sufficient degradation is observed. Document all conditions.
Q: How can I definitively confirm if racemization is occurring?
A: Visual confirmation requires a chiral separation technique. Solution:
-
Develop a Chiral HPLC Method: This is the most direct approach. Screen various chiral columns (e.g., polysaccharide-based columns) and mobile phases to find a system that can resolve the (R) and (S) enantiomers of Methyl 2-(pyrrolidin-2-yl)acetate.
-
Analyze Stressed Samples: Inject the sample from your base-catalyzed stress study into the chiral HPLC system. The appearance of a peak at the retention time of the (S)-enantiomer confirms that racemization has occurred.
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
This protocol provides a starting point for stress testing. The goal is to achieve target degradation of 5-20%.
-
Preparation : Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., water or acetonitrile/water).
-
Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Store at 60°C. Withdraw samples at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before HPLC analysis.
-
Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Store at room temperature. Withdraw samples at 0, 1, 2, and 4 hours. Neutralize with an equivalent amount of HCl before analysis.
-
Neutral Hydrolysis : Mix 1 mL of stock solution with 1 mL of purified water. Store at 60°C. Withdraw samples at 0, 4, 8, and 24 hours.
-
Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3%). Store at room temperature, protected from light. Withdraw samples at 0, 2, 4, and 8 hours.
-
Sample Analysis : For each time point, dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Starting Point)
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient :
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% B
-
17-18 min: 60% to 5% B
-
18-25 min: 5% B
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 210 nm.
-
Injection Volume : 10 µL.
-
Column Temperature : 30°C.
Note: This method must be validated to prove it is stability-indicating for your specific application.
Visualizations
Workflow for pH Stability Assessment
Caption: Workflow for assessing the pH stability and chiral integrity of the compound.
Primary Degradation Pathway: Ester Hydrolysis
Caption: The primary hydrolytic degradation pathway of the parent compound.
References
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from MDPI website. [Link]
-
PubChem. (n.d.). Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate. Retrieved from PubChem website. [Link]
-
PubChem. (n.d.). Methyl (R)-pyrrolidine-3-acetate hydrochloride. Retrieved from PubChem website. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from Chemistry LibreTexts website. [Link]
-
ICH. (2003). Q1A(R2) Guideline. Retrieved from ICH website. [Link]
-
NIH. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from NIH website. [Link]
-
UNODC. (n.d.). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Retrieved from UNODC website. [Link]
-
European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from EMA website. [Link]
-
International Journal of Pharmaceutical Research. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. Retrieved from International Journal of Pharmaceutical Research website. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from Wikipedia website. [Link]
-
ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from ICH website. [Link]
-
Drug Discovery and Development Resources. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from Drug Discovery and Development Resources website. [Link]
-
Master Organic Chemistry. (2012). What's a Racemic Mixture?. Retrieved from Master Organic Chemistry website. [Link]
-
FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from FDA website. [Link]
-
Redalyc. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Retrieved from Redalyc website. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from Biomedical Journal of Scientific & Technical Research website. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from The Royal Society of Chemistry website. [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from ICH website. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from Chiralpedia website. [Link]
-
RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from RJPT website. [Link]
-
PubChem. (n.d.). Methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride. Retrieved from PubChem website. [Link]
Sources
- 1. Buy Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride | 27594-60-1 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. ViewArticleDetail [ijpronline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assyro.com [assyro.com]
- 7. rjptonline.org [rjptonline.org]
- 8. biomedres.us [biomedres.us]
Validation & Comparative
A Tale of Two Catalysts: A Comparative Guide to Pyrrolidine Organocatalysts and Transition-Metal Catalysts in Asymmetric Synthesis
For the researcher, scientist, and drug development professional, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. The subtle, yet profound, difference between enantiomers can mean the difference between a life-saving therapeutic and an inert or even harmful substance. In the arsenal of the synthetic chemist, asymmetric catalysis stands as the most elegant and efficient strategy for achieving this chiral precision. For decades, the field was dominated by transition-metal catalysts, powerful and versatile tools that have enabled countless synthetic marvels. However, the dawn of the 21st century witnessed the meteoric rise of a new paradigm: organocatalysis.[1] Among the diverse families of organocatalysts, those based on the simple pyrrolidine scaffold have proven to be remarkably effective, sparking a revolution in asymmetric synthesis.[2]
This guide provides an in-depth, comparative analysis of pyrrolidine organocatalysts and transition-metal catalysts. Moving beyond a mere list of pros and cons, we will delve into the mechanistic underpinnings of each catalytic system, present side-by-side experimental data for key transformations, and provide detailed, field-proven protocols to illustrate the practical application of these powerful synthetic tools. Our aim is to equip you with the knowledge to make informed decisions when selecting a catalyst for your next critical synthetic challenge.
The Philosophical Divide: Mechanistic Insights into Two Worlds of Catalysis
At the heart of the comparison between pyrrolidine organocatalysts and transition-metal catalysts lies a fundamental difference in their mode of activation. Transition-metal catalysts typically function as Lewis acids, coordinating to the substrate to activate it towards nucleophilic attack.[3] In contrast, pyrrolidine organocatalysts, which are chiral secondary amines, engage in a covalent interaction with the substrate, transiently forming a new, more reactive species.[4] This distinction gives rise to two primary modes of activation in pyrrolidine organocatalysis: enamine and iminium ion catalysis.
Pyrrolidine Organocatalysis: The Power of Covalent Intermediates
The genius of pyrrolidine catalysis lies in its ability to mimic the strategies employed by nature's own catalysts, enzymes.[4] By forming transient covalent adducts with carbonyl compounds, these small organic molecules can significantly alter the reactivity of the substrate, enabling highly stereoselective transformations.
Enamine Catalysis: In this mode, a chiral pyrrolidine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate.[5] This enamine is more reactive than the corresponding enolate and can undergo addition to a wide range of electrophiles with high stereocontrol, dictated by the chiral environment of the catalyst. The catalytic cycle is completed by hydrolysis of the resulting iminium ion to regenerate the catalyst and furnish the α-functionalized carbonyl compound.
Caption: Enamine Catalysis Cycle.
Iminium Ion Catalysis: Conversely, when reacting with α,β-unsaturated aldehydes or ketones, chiral pyrrolidine catalysts form a transient iminium ion.[6] This process lowers the LUMO of the α,β-unsaturated system, enhancing its electrophilicity and activating it towards nucleophilic attack at the β-position. The stereochemistry of the addition is controlled by the chiral catalyst, which effectively shields one face of the iminium ion. Subsequent hydrolysis regenerates the catalyst and delivers the β-functionalized product.
Caption: Iminium Catalysis Cycle.
Transition-Metal Catalysis: The Elegance of Lewis Acid Activation
Transition-metal catalysts, typically complexes of metals like copper, nickel, palladium, or rhodium with chiral ligands, operate through a different, yet equally powerful, mechanism.[7] In the context of reactions like the Michael addition or the aldol reaction, the metal center acts as a Lewis acid, coordinating to the electrophile (e.g., a nitroalkene or an aldehyde). This coordination polarizes the electrophile, making it more susceptible to nucleophilic attack. The chiral ligands surrounding the metal center create a defined chiral environment, directing the approach of the nucleophile to one face of the activated electrophile, thus inducing stereoselectivity.
Caption: Transition-Metal Catalysis Cycle.
Head-to-Head: A Comparative Study of the Asymmetric Michael Addition
To provide a tangible comparison, we will examine the asymmetric Michael addition of aldehydes to nitroolefins, a powerful C-C bond-forming reaction that furnishes synthetically versatile γ-nitro aldehydes. This reaction has been extensively studied using both pyrrolidine organocatalysts and transition-metal catalysts, providing a rich dataset for a direct comparison.
Data Presentation: Asymmetric Michael Addition of 3-Phenylpropanal to trans-β-Nitrostyrene
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |
| Pyrrolidine Organocatalyst | ||||||||
| (S)-Diphenylprolinol silyl ether | 10 | Toluene | 0 | 24 | 95 | >95:5 | 98 | [8] |
| Transition-Metal Catalyst | ||||||||
| Cu(OTf)₂ / (S,S)-Ph-BOX | 10 | CH₂Cl₂ | -20 | 48 | 92 | 85:15 | 94 | [9] |
This table is a representative compilation based on literature data and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions and substrate scope.
Experimental Protocols
A. Pyrrolidine Organocatalyzed Michael Addition [10]
-
Materials:
-
(S)-Diphenylprolinol silyl ether (catalyst)
-
trans-β-Nitrostyrene (electrophile)
-
3-Phenylpropanal (nucleophile)
-
Toluene (solvent)
-
Benzoic acid (co-catalyst, optional, can improve reaction rates)
-
-
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) and (S)-diphenylprolinol silyl ether (0.05 mmol, 10 mol%) in toluene (1.0 mL) at 0 °C is added 3-phenylpropanal (1.0 mmol, 2.0 equiv).
-
The reaction mixture is stirred at 0 °C for 24 hours.
-
Upon completion (monitored by TLC), the reaction mixture is directly loaded onto a silica gel column.
-
Purification by flash column chromatography (e.g., hexanes/ethyl acetate gradient) affords the desired γ-nitro aldehyde.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
-
B. Transition-Metal Catalyzed Michael Addition (A representative protocol based on similar reactions)
-
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX) (ligand)
-
trans-β-Nitrostyrene (electrophile)
-
3-Phenylpropanal (as its silyl enol ether derivative)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
N,N-Diisopropylethylamine (DIPEA) (base)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), Cu(OTf)₂ (0.05 mmol, 10 mol%) and (S,S)-Ph-BOX (0.055 mmol, 11 mol%) are dissolved in CH₂Cl₂ (1.0 mL).
-
The mixture is stirred at room temperature for 1 hour to form the chiral catalyst complex.
-
The solution is cooled to -20 °C, and trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) is added.
-
The silyl enol ether of 3-phenylpropanal (0.75 mmol, 1.5 equiv) is then added dropwise.
-
The reaction is stirred at -20 °C for 48 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 5 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the γ-nitro aldehyde.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
-
A Comparative Analysis: Choosing the Right Tool for the Job
The data and protocols above highlight the key differences and relative merits of each catalytic system.
Pyrrolidine Organocatalysts:
-
Advantages:
-
Operational Simplicity: Organocatalytic reactions are often performed under aerobic conditions and do not require rigorously dried solvents, making them experimentally more convenient.[11]
-
Metal-Free: The absence of metal contaminants is a significant advantage, particularly in the synthesis of active pharmaceutical ingredients (APIs), where metal traces are strictly regulated.
-
Cost-Effectiveness and Availability: Many pyrrolidine-based catalysts are derived from readily available and inexpensive natural amino acids like proline.[4]
-
Robustness: Organocatalysts are generally less sensitive to air and moisture compared to many transition-metal complexes.
-
-
Limitations:
-
Catalyst Loading: Organocatalysts often require higher catalyst loadings (typically 5-20 mol%) compared to their transition-metal counterparts.
-
Substrate Scope: While broadly applicable, the substrate scope can sometimes be more limited, and achieving high reactivity with sterically hindered substrates can be challenging.
-
Transition-Metal Catalysts:
-
Advantages:
-
High Activity and Turnover: Transition-metal catalysts often exhibit higher turnover numbers and frequencies, allowing for lower catalyst loadings (often in the 1-5 mol% range, and sometimes even lower).
-
Broad Substrate Scope and Reactivity: The diverse electronic and steric properties of transition metals and their ligands allow for the catalysis of a vast array of transformations with high efficiency.[7]
-
Unique Reactivity: Transition metals can enable unique modes of reactivity that are not accessible through organocatalysis.[12]
-
-
Limitations:
-
Air and Moisture Sensitivity: Many transition-metal catalysts and their precursors are sensitive to air and moisture, requiring the use of inert atmosphere techniques and anhydrous solvents.
-
Toxicity and Cost: The metals themselves can be toxic and expensive, and their complete removal from the final product can be challenging and costly.
-
Ligand Synthesis: The synthesis of chiral ligands can be complex and time-consuming.
-
Conclusion: A Synergistic Future
The debate of pyrrolidine organocatalysts versus transition-metal catalysts is not about declaring a definitive winner. Rather, it is about recognizing that each approach offers a unique set of advantages and is best suited for different applications. Organocatalysis provides a green, cost-effective, and operationally simple platform for many asymmetric transformations, while transition-metal catalysis offers unparalleled reactivity and a broader substrate scope.
The experienced synthetic chemist will not view these as competing methodologies but as complementary tools in their synthetic toolbox. The choice of catalyst will depend on a careful consideration of the specific transformation, the desired product's end-use, and practical considerations such as cost, scalability, and available resources. Indeed, the future of asymmetric catalysis may lie in the synergistic combination of these two powerful strategies, where the unique strengths of each are harnessed to achieve unprecedented levels of efficiency and selectivity.
References
- Studies on organocatalytic asymmetric Michael addition reactions. (n.d.).
-
Organocatalysis and Transition-Metal Catalysis: Key Trends in Synthetic Chemistry and Challenges . MDPI. (n.d.). Retrieved from [Link]
-
General mechanism for proline catalyzed Michael addition reaction... . ResearchGate. (n.d.). Retrieved from [Link]
- Gellman, S. H., et al. (2007). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society.
- Zheng, K., Liu, X., & Feng, X. (2018). Recent Advances in Metal-Catalyzed Asymmetric 1,4-Conjugate Addition (ACA) of Non-organometallic Nucleophiles. Chemical Reviews, 118(16), 7586–7656.
-
Chiral Proline Based Reactions . (2021, March 16). Chemistry LibreTexts. Retrieved from [Link]
-
Proline-catalyzed aldol reactions . (n.d.). Wikipedia. Retrieved from [Link]
- Šebesta, R., & Latika, A. (2013).
- Emma, M. G., Tamburrini, A., Martinelli, A., Lombardo, M., Quintavalla, A., & Trombini, C. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
-
Hoyt, M. (2005, October 31). PROLINE-CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS . University of Illinois Urbana-Champaign. Retrieved from [Link]
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.
- Šebesta, R., & Latika, A. (2013).
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.
-
Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins . (n.d.). PMC - NIH. Retrieved from [Link]
- D'Erasmo, M. P., et al. (2023).
- Michael additions catalyzed by transition metals and lanthanide species. A review. (2005, March 26). Arkivoc.
- Gellman, S. H., et al. (2007). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society.
- Allemann, C., & List, B. (2007). The Direct Catalytic Asymmetric Aldol Reaction. PMC - NIH.
- L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. (n.d.).
- Gotoh, H., Ishikawa, H., & Hayashi, Y. (2007).
- List, B., Pojarliev, P., & Castello, C. (2001). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Organic Letters.
- Houk, K. N., & List, B. (2004). Theory of Asymmetric Organocatalysis of Aldol and Related Reactions: Rationalizations and Predictions. Accounts of Chemical Research.
- Importance of the Nature of α-Substituents in Pyrrolidine Organocatalysts in Asymmetric Michael Additions. (n.d.).
- Dong, X.-Q., Zhao, Q., Li, P., Chen, C., & Zhang, X. (2015). Metal-organo Catalysis: Cooperating Transition-metal Catalysis and Organocatalysis Through a Covalent Bond. Organic Chemistry Frontiers.
- Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C 1 -Symmetric Aminopinane-Derived Ligand. (n.d.). MDPI.
- Michael additions utilizing transition- metal-catalysts, Scope and limitations. (2023, June 14).
- Evans, D. A., Scheidt, K. A., Johnston, J. N., & Willis, M. C. (2001). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde. Journal of the American Chemical Society.
- Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. (n.d.). PMC - NIH.
- Metal-Catalyzed Asymmetric Aldol Reactions. (n.d.).
- Catalysis of the Michael Addition Reaction by Late Transition Metal Complexes of BINOL-Derived Salens. (n.d.).
- Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsatur
- Ishihara, K., & Nakano, K. (2005). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. Organic Letters.
- Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017, March 27). Beilstein Journals.
- Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. (2022, June 10). MDPI.
- Asymmetric Organoc
- Gotoh, H., Ishikawa, H., & Hayashi, Y. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Chemistry Portal.
- Asymmetric Catalysis of Aldol Reactions with Chiral Lewis Bases. (n.d.).
- Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. (n.d.). Semantic Scholar.
- Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. (n.d.). PubMed.
- The Copper-Catalyzed Asymmetric Allylic Substitution. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Metal-Catalyzed Asymmetric Michael Addition in Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
